5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine
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Description
Synthesis Analysis
The synthesis of compounds related to 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine involves several key steps and methodologies. For example, 5-Phenyl-2-pyridinamine (PPA), a structurally related compound, was synthesized from 2,5-pyridinediamine and 5-nitro-2-pyridinamine through multi-step processes. These methods highlight the complexity and the synthetic routes employed to create structurally complex pyridinamines and their derivatives for further biological and chemical studies (Stavenuiter et al., 1985).
Molecular Structure Analysis
The molecular structure of related pyridine derivatives, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, reveals nearly planar configurations stabilized by intramolecular interactions. These studies provide insights into how substituents like the methylsulfanyl group influence the overall molecular conformation and stability through various non-covalent interactions (Suresh et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine and similar compounds can be complex, involving various transformations. For instance, derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines exhibit specific reactions under solvent-free conditions, showcasing the influence of the methylsulfanyl group on the chemical reactivity and potential applications of these compounds (Shtaitz et al., 2023).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as spectroscopic studies on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, reveal critical information about the molecular vibrations, electronic structures, and potential optical behaviors. These studies are essential for understanding the fundamental physical characteristics that dictate the behavior of these compounds under different conditions (Alzoman et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine-related compounds include their reactivity patterns, interaction with other molecules, and potential applications in various chemical reactions. For example, the synthesis and reactivity of 4-thiopyrimidine derivatives highlight the role of the methylsulfanyl group in influencing the chemical properties and potential biological activities of these molecules (Stolarczyk et al., 2018).
Scientific Research Applications
Synthesis and Structural Studies
Research has been conducted on the synthesis of related compounds, such as 5-phenyl-2-pyridinamine (PPA), which is a pyrolysis product of phenylalanine and has potential carcinogenic properties due to its structural similarity to aminobiphenyls. Different synthetic routes have been developed for PPA and its possible metabolites for biological studies, showcasing a methodological diversity in obtaining these compounds and their derivatives for further experimental investigation (Stavenuiter et al., 1985).
Chemical Properties and Reactions
The oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine has been studied, leading to derivatives with varied sulfur oxidation states, demonstrating the chemical versatility and potential for functional modifications of the core pyridinamine structure. These derivatives exhibit interesting properties, such as spin-crossover behavior, which is significant in the context of materials science and molecular electronics (Cook et al., 2015).
Potential Biological Applications
The compound 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been identified as a selective and orally active cyclooxygenase-2 inhibitor, highlighting its potential therapeutic relevance. This class of compounds represents a promising direction for the development of new anti-inflammatory drugs, offering a basis for further pharmacological exploration (Friesen et al., 1998).
Material Science Applications
The study of iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands has revealed intricate interactions between spin-crossover phenomena and crystallographic phase changes. Such findings contribute to the understanding of molecular materials that can switch physical properties in response to external stimuli, making them applicable in sensors and switches (Cook et al., 2015).
properties
IUPAC Name |
5-(4-methylsulfanylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASVSYPWLDYLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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